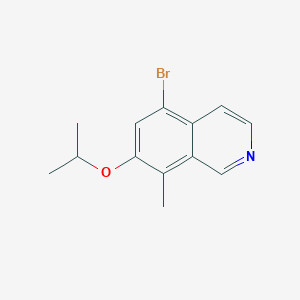
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound with the molecular formula C12H18N2O2. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the reaction of 2-cyclohexylethylamine with appropriate pyridazinone precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
科学的研究の応用
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
類似化合物との比較
Similar compounds to 6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione include other pyridazinone derivatives such as:
2-cyclohexylethanol: Known for its use in organic synthesis and as a solvent.
Piperazine dione derivatives: Used in the synthesis of heterocyclic compounds with various applications. What sets this compound apart is its unique combination of the cyclohexylethyl group and the hydroxypyridazinone core, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
6-(2-cyclohexylethyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-10(13-14-12(11)16)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,13,15)(H,14,16) |
InChIキー |
XOTMJYKZULIBIT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCC2=CC(=O)C(=O)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(5-Fluorobenzo[b]thiophen-2-yl)ethanamine](/img/structure/B8585960.png)



![4-Hydroxy-2-phenyl[1]benzopyrano[2,3-d]pyrimidine](/img/structure/B8586001.png)

![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)


